molecular formula C8H14F3NO2 B11759458 2-(1-Amino-2,2,2-trifluoroethyl)hexanoic acid

2-(1-Amino-2,2,2-trifluoroethyl)hexanoic acid

Katalognummer: B11759458
Molekulargewicht: 213.20 g/mol
InChI-Schlüssel: MSQNCORYEPZZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and a trifluoromethylated amine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or a base.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein modification, and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid
  • 2-(1-Amino-2,2,2-trifluoro-ethyl)-phosphonic acid
  • 2-(1-Amino-2,2,2-trifluoro-ethyl)-propanoic acid

Uniqueness

2-(1-Amino-2,2,2-trifluoro-ethyl)-hexanoic acid is unique due to its specific combination of an amino group, a trifluoromethyl group, and a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14F3NO2

Molekulargewicht

213.20 g/mol

IUPAC-Name

2-(1-amino-2,2,2-trifluoroethyl)hexanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-2-3-4-5(7(13)14)6(12)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14)

InChI-Schlüssel

MSQNCORYEPZZAW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(C(F)(F)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.